molecular formula C11H9NO5 B587266 z-Glycine N-carboxyanhydride CAS No. 159396-61-9

z-Glycine N-carboxyanhydride

Cat. No.: B587266
CAS No.: 159396-61-9
M. Wt: 235.195
InChI Key: ZCVPEWOITAFJJW-UHFFFAOYSA-N
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Description

z-Glycine N-carboxyanhydride is a chemical compound with a unique structure that includes an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of z-Glycine N-carboxyanhydride typically involves the reaction of benzyl chloroformate with an appropriate oxazolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include steps for purification, such as recrystallization or chromatography, to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

z-Glycine N-carboxyanhydride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidine-2,5-diones, while reduction can produce hydroxylated oxazolidines .

Scientific Research Applications

z-Glycine N-carboxyanhydride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of z-Glycine N-carboxyanhydride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-methyl-2,5-dioxo-1,3-oxazolidine-3-carboxylate
  • Benzyl 4-isopropyl-2,5-dioxo-1,3-oxazolidine-3-carboxylate

Uniqueness

z-Glycine N-carboxyanhydride is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

benzyl 2,5-dioxo-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO5/c13-9-6-12(11(15)17-9)10(14)16-7-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVPEWOITAFJJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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